1-(3-chloro-4-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a carboxamide group, and a chlorinated aromatic ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-chloro-4-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction of appropriate precursors, such as 4-chloro-3-methylbenzaldehyde and an amine derivative.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Chlorination of the Aromatic Ring: The chlorination of the aromatic ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical structure makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-5-oxo-N-(ethyl)pyrrolidine-3-carboxamide: This compound has a similar structure but with an ethyl group instead of a propan-2-yl group, which may result in different chemical and biological properties.
1-(3-chloro-4-methylphenyl)-5-oxo-N-(methyl)pyrrolidine-3-carboxamide: This compound features a methyl group instead of a propan-2-yl group, leading to variations in its reactivity and applications.
1-(3-chloro-4-methylphenyl)-5-oxo-N-(butyl)pyrrolidine-3-carboxamide: This compound has a butyl group, which can influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-9(2)17-15(20)11-6-14(19)18(8-11)12-5-4-10(3)13(16)7-12/h4-5,7,9,11H,6,8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTAUQUHPMQKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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